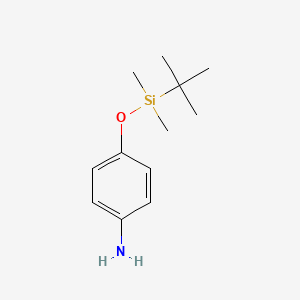

4-(tert-Butyldimethylsiloxy)aniline

Description

Overview of 4-(tert-Butyldimethylsiloxy)aniline within the Landscape of Protected Aromatic Amines

Protecting the amino group of anilines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. researchgate.net A variety of protecting groups have been developed for this purpose, each with its own set of advantages and limitations regarding stability, ease of introduction, and conditions for removal. Common examples include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), as well as various silyl (B83357) ethers. masterorganicchemistry.commasterorganicchemistry.com

This compound is a derivative of 4-aminophenol (B1666318) where the phenolic hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This leaves the aniline (B41778) amino group available for further reactions. This specific protection strategy distinguishes it from N-protected anilines, where the amino group itself is masked. The choice to protect the hydroxyl group of 4-aminophenol to yield this compound allows for selective reactions at the amino functionality, making it a valuable precursor in synthetic pathways where the aniline moiety is required to be reactive.

Significance of the tert-Butyldimethylsilyl (TBDMS) Protecting Group in Aniline Chemistry

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its favorable characteristics. Its utility extends to the protection of the hydroxyl group in 4-aminophenol, thereby influencing the subsequent chemistry of the aniline derivative.

The TBDMS group offers a significant advantage in terms of stability. Silyl ethers, in general, are known for their robustness across a range of reaction conditions. wikipedia.org The stability of silyl ethers towards acidic media generally increases with the steric bulk of the substituents on the silicon atom. wikipedia.orgharvard.edu The TBDMS group is considerably more stable than the trimethylsilyl (B98337) (TMS) group, making it suitable for a broader array of synthetic transformations. wikipedia.org This stability allows for chemical manipulations at the aniline nitrogen without premature deprotection of the silyloxy group.

Furthermore, the TBDMS group can be selectively removed under mild conditions, typically using a source of fluoride (B91410) ions such as tetra-n-butylammonium fluoride (TBAF). harvard.edu This orthogonality is a key feature in complex syntheses, as it allows for the deprotection of the silyloxy group without affecting other protecting groups that are sensitive to acidic or basic conditions. organic-chemistry.org The steric bulk of the TBDMS group can also influence the reactivity and selectivity of reactions at other positions on the aromatic ring. nih.gov

Strategic Utility of this compound as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile building block in organic synthesis. With the hydroxyl group masked, the nucleophilic amino group is free to participate in a variety of chemical reactions, including nucleophilic aromatic substitutions, amide bond formations, and cross-coupling reactions.

A notable application of this intermediate is in the synthesis of complex heterocyclic compounds. For instance, it has been used as a reactant in a palladium-catalyzed Buchwald-Hartwig amination reaction with 2-bromo-4-pyridinecarbonitrile to produce 2-({4-[(tert-butyldimethylsilyl)oxy]phenyl}amino)pyridine-4-carbonitrile. This reaction highlights the ability of the aniline nitrogen to act as a nucleophile in cross-coupling reactions, a common strategy in the synthesis of pharmaceutical scaffolds.

Moreover, 4-[(tert-Butyldimethylsilyl)oxy]aniline has been identified as a structural analog of thalidomide (B1683933) and has been investigated for its potential in medicinal chemistry. This suggests its use as a starting material for the synthesis of novel bioactive compounds. The ability to perform reactions at the amino group and then deprotect the silyloxy group to reveal the phenol (B47542) provides a flexible synthetic route to a range of substituted 4-aminophenol derivatives, which are themselves important precursors in various industries.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 111359-74-1 |

| Molecular Formula | C₁₂H₂₁NOSi |

| Molecular Weight | 223.39 g/mol |

| IUPAC Name | 4-((tert-butyldimethylsilyl)oxy)aniline |

| Synonyms | 4-(tert-Butyldimethylsilyloxy)aniline, 4-[tert-Butyl(dimethyl)silyl]oxyaniline, 4-[(tert-butyldimethylsilyl)oxy]aniline |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVKDCVIWOKXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111359-74-1 | |

| Record name | 4-[(tert-butyldimethylsilyl)oxy]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Tert Butyldimethylsiloxy Aniline and Its Derivatives

Chemical Transformations at the Anilino Moiety

The anilino moiety, consisting of an amino group attached to a benzene (B151609) ring, is a key site of reactivity in 4-(tert-butyldimethylsiloxy)aniline. The nitrogen atom's lone pair of electrons imparts nucleophilic character to the amino group and activates the aromatic ring towards electrophilic substitution.

The amino group of this compound exhibits nucleophilic properties that can be harnessed in complex cycloaddition reactions. Cycloadditions are powerful ring-forming reactions, and the electronic nature of the aniline (B41778) derivative can influence its role in these transformations. libretexts.org In the context of a Diels-Alder reaction, a [4+2] cycloaddition, the diene is typically electron-rich, and the dienophile is electron-poor. masterorganicchemistry.comkhanacademy.org The electron-donating nature of the amino group in this compound would make it a suitable component in inverse-electron-demand Diels-Alder reactions, where the aniline derivative could act as the electron-rich species.

While specific examples of this compound in complex cycloadditions are not extensively documented in readily available literature, the general principles of cycloaddition chemistry suggest its potential participation. For instance, in a [4+3] cycloaddition, an allylic cation can react with a diene to form a seven-membered ring. nih.gov The nucleophilicity of the amino group could also play a role in other types of cycloadditions, such as [3+2] cycloadditions with arynes, where N-tert-butanesulfinyl imines have been used as 1,3-dipole equivalents. cas.cn The presence of the bulky tert-butyldimethylsiloxy group at the para position may sterically hinder some reactions but also influences the electronic properties of the aniline ring, which can be a factor in controlling the regioselectivity and stereoselectivity of cycloaddition reactions. libretexts.org

A fundamental transformation of the amino group in this compound is its acylation with acid chlorides to form stable amide linkages. This reaction is a cornerstone of organic synthesis, enabling the construction of more complex molecules, including pharmaceuticals and polymers. organic-chemistry.orgresearchgate.netnih.gov The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.

The general procedure involves reacting the aniline derivative with an acid chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107).

| Entry | Aniline Derivative | Acid Chloride | Product |

| 1 | This compound | Acetyl chloride | N-(4-(tert-Butyldimethylsiloxy)phenyl)acetamide |

| 2 | This compound | Benzoyl chloride | N-(4-(tert-Butyldimethylsiloxy)phenyl)benzamide |

| 3 | This compound | 4-Nitrobenzoyl chloride | N-(4-(tert-Butyldimethylsiloxy)phenyl)-4-nitrobenzamide |

This table presents representative acylation reactions of this compound.

The resulting amides can be further functionalized or the silyl (B83357) protecting group can be removed to reveal the corresponding p-aminophenol derivative.

Aniline and its derivatives are important monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). rsc.orgnih.govresearchgate.net this compound can serve as a monomer in polymerization reactions to create functionalized macromolecules. The presence of the tert-butyldimethylsiloxy group can enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing and characterization. rsc.org

The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. nih.gov In chemical oxidative polymerization, a monomer like this compound would be treated with an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium. nih.gov The polymerization proceeds through the formation of radical cations, which then couple to form the polymer chain. nih.govscispace.com

Following polymerization, the tert-butyldimethylsiloxy protecting groups can be removed, typically through fluoride-mediated desilylation, to yield a poly(p-hydroxyaniline). This post-polymerization modification allows for the creation of a functional polymer with hydroxyl groups that can be further modified or can participate in hydrogen bonding, influencing the material's properties.

Chemistry of the tert-Butyldimethylsiloxy Protecting Group

The tert-butyldimethylsiloxy (TBDMS) group is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability under a range of conditions and its selective removal. organic-chemistry.org

The TBDMS group is commonly introduced by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, most frequently imidazole (B134444). organic-chemistry.org Imidazole plays a crucial role in this reaction, acting as both a base to neutralize the liberated HCl and as a nucleophilic catalyst. It reacts with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. organic-chemistry.org

The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF). The bulky nature of the TBDMS group generally leads to selective protection of less sterically hindered hydroxyl groups. wikipedia.org

| Substrate | Reagents | Solvent | Product |

| Primary Alcohol | TBDMSCl, Imidazole | DMF | Primary TBDMS ether |

| Phenol (B47542) | TBDMSCl, Imidazole | DMF | Phenolic TBDMS ether |

This table illustrates the general conditions for the protection of hydroxyl groups as TBDMS ethers.

A key advantage of the TBDMS protecting group is its facile cleavage under specific conditions that often leave other protecting groups intact. The most common method for the deprotection of TBDMS ethers is through the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). iwu.eduresearchgate.netchemspider.comtotal-synthesis.com

The mechanism of fluoride-mediated desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate. This process is driven by the formation of the very strong silicon-fluorine bond. organic-chemistry.org

The deprotection is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature. chemspider.com While highly effective, the basicity of TBAF can sometimes lead to side reactions with base-sensitive substrates. iwu.educhemspider.com In such cases, buffered fluoride sources or alternative, milder deprotection methods can be employed. researchgate.netchemspider.com For instance, iron(III) tosylate has been reported as a mild and chemoselective catalyst for the deprotection of TBDMS ethers. iwu.edu

| Protected Substrate | Deprotection Reagent | Solvent | Product |

| Aliphatic TBDMS ether | TBAF | THF | Alcohol |

| Phenolic TBDMS ether | TBAF | THF | Phenol |

| TBDMS ether (base-sensitive) | Iron(III) tosylate | Methanol | Alcohol |

This table summarizes common deprotection protocols for TBDMS ethers, highlighting the utility of TBAF.

The selective removal of the TBDMS group from this compound or its derivatives is a crucial step in many synthetic sequences, unmasking the phenol functionality for further transformations.

Efficient Deprotection Protocols, particularly Fluoride-Mediated Desilylation (e.g., using TBAF)

Mechanistic Insights into the Desilylation Process

The cleavage of the silicon-oxygen bond in this compound, known as desilylation, is a fundamental reaction that restores the phenolic hydroxyl group. The mechanism of this process is highly dependent on the reaction conditions, primarily whether it is conducted in an acidic, basic, or fluoride-containing medium.

Acid-Catalyzed Desilylation: Under acidic conditions, the mechanism typically involves protonation of the oxygen atom of the silyloxy group. This initial step increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. A nucleophile present in the reaction medium, such as water or an alcohol, then attacks the silicon center. This is followed by the departure of the protonated p-aminophenol, yielding the final product. The reaction is often facilitated by the stability of the resulting protonated p-aminophenol. The general mechanism for acid-catalyzed desilylation is thought to proceed through a pentavalent intermediate, although the exact nature of the transition state can be influenced by steric factors. stackexchange.comechemi.com

Fluoride-Mediated Desilylation: The use of fluoride ions, commonly from sources like tetrabutylammonium fluoride (TBAF), potassium fluoride (KF), or hydrofluoric acid (HF) complexes, provides a highly efficient and common method for cleaving TBDMS ethers. organic-chemistry.org The efficacy of this method is attributed to the exceptionally high strength of the silicon-fluorine (Si-F) bond that is formed, which acts as the thermodynamic driving force for the reaction. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate (a fluorosiliconate). nih.gov This intermediate then collapses, breaking the Si-O bond and releasing the p-aminophenoxide, which is subsequently protonated upon workup to give p-aminophenol. The reaction is generally fast and can be performed under mild conditions. organic-chemistry.org

The table below summarizes the key aspects of the different desilylation mechanisms.

| Desilylation Method | Key Mechanistic Steps | Driving Force |

| Acid-Catalyzed | 1. Protonation of the ether oxygen. 2. Nucleophilic attack on the silicon atom. 3. Departure of the protonated phenol. | Increased electrophilicity of silicon upon protonation. |

| Fluoride-Mediated | 1. Nucleophilic attack of F⁻ on the silicon atom. 2. Formation of a pentacoordinate silicon intermediate. 3. Cleavage of the Si-O bond. | Formation of the highly stable Si-F bond. |

It is noteworthy that the electronic nature of the aniline moiety—specifically the electron-donating character of the amino group—can influence the rate of desilylation. By increasing the electron density on the oxygen atom, the amino group can modulate the ease of protonation in acidic media and potentially affect the stability of intermediates.

Influence of the TBDMS Group on Reaction Selectivity and Stereochemistry in Multistep Synthesis

In multistep synthetic sequences, the TBDMS group in this compound serves not only as a protecting group but also as a control element that can influence the selectivity of subsequent reactions.

Regioselectivity in Electrophilic Aromatic Substitution: The TBDMS-oxy group is a strong activating group and, like other alkoxy groups, is an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orgstudysmarter.co.uk Similarly, the amino group is also a powerful activating ortho, para-director. In this compound, these two groups are in a para relationship, meaning their directing effects reinforce each other, strongly activating the positions ortho to the amino group (and meta to the TBDMS-oxy group).

However, the large steric bulk of the TBDMS group can play a crucial role in directing incoming electrophiles. While electronically the positions ortho to the silyloxy group are activated, the steric hindrance imposed by the tert-butyl and dimethylsilyl moieties often disfavors substitution at these positions. Consequently, electrophilic attack is most likely to occur at the positions ortho to the less sterically hindered amino group. This steric influence can lead to high regioselectivity in reactions such as halogenation, nitration, and Friedel-Crafts reactions, provided the amino group is appropriately protected to prevent side reactions. youtube.com The use of certain catalysts, such as zeolites, has been shown to enhance para-selectivity in EAS reactions by exploiting shape-selective catalysis within their microporous structures, a principle that could be applied to substrates like this compound to further control regiochemical outcomes. rsc.org

Stereoselectivity: The TBDMS group can also exert stereochemical control in reactions involving adjacent chiral centers. While this compound itself is achiral, its derivatives can be chiral. In such cases, the bulky TBDMS group can influence the facial selectivity of an approaching reagent, directing it to the less hindered face of the molecule. This has been observed in various systems, such as glycosylation reactions where bulky silyl groups can control the anomeric selectivity. organic-chemistry.org For instance, in a derivative of this compound with a prochiral center, the TBDMS group would be expected to block one face of the molecule, leading to a diastereoselective outcome. An example is the stereoselective annulation of N,N-substituted dialkyl anilines with alkenes, where substituents on the aniline ring can influence the stereochemical course of the reaction. nih.govchalmers.se

The following table outlines the influence of the TBDMS group on reaction selectivity.

| Type of Selectivity | Influence of TBDMS Group | Expected Outcome for this compound |

| Regioselectivity (EAS) | Steric hindrance at the ortho positions to the silyloxy group. | Preferential substitution at positions ortho to the amino group. |

| Stereoselectivity | Blocks one face of the molecule from reagent attack. | Can lead to high diastereoselectivity in reactions of chiral derivatives. |

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of this compound can undergo a variety of intramolecular cyclization and rearrangement reactions, often leveraging the nucleophilicity of the amino group or the oxygen of the silyloxy group.

Intramolecular Cyclization: A prominent example of intramolecular cyclization is the synthesis of benzoxazoles from 2-aminophenol (B121084) derivatives. nih.govorganic-chemistry.orgmdpi.comnih.govorganic-chemistry.org While this compound is a para-substituted aminophenol, appropriate functionalization at one of the positions ortho to the amino group can set the stage for such cyclizations. For instance, after desilylation to reveal the phenol, a subsequent reaction with an aldehyde or carboxylic acid derivative can lead to the formation of a benzoxazole (B165842) ring system. The TBDMS group in this context serves as a protecting group for the phenol, allowing for selective manipulation of other parts of the molecule before the key cyclization step. Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides is another example of how aniline derivatives can undergo cyclization. nih.gov

Rearrangement Pathways: Rearrangement reactions are also plausible for derivatives of this compound. Neighboring group participation (NGP) is a key concept here, where a nearby functional group can influence the rate and stereochemistry of a reaction by forming a cyclic intermediate. wikipedia.orglibretexts.orglibretexts.org For example, if a leaving group is present on a side chain attached to the nitrogen atom, the oxygen of the silyloxy group could potentially act as an internal nucleophile, leading to a rearranged product.

Furthermore, rearrangements akin to the Bamberger rearrangement, which involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols, could be envisaged for appropriately modified derivatives. researchgate.net The electronic properties of the silyloxy group would be expected to influence the stability of any intermediates, such as nitrenium ions, and thus direct the course of the rearrangement.

The potential for these intramolecular pathways highlights the synthetic versatility of this compound as a building block for more complex heterocyclic structures.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Role as a Precursor in Natural Product Synthesis and Analogues

The strategic application of 4-(tert-Butyldimethylsiloxy)aniline as a precursor is pivotal in the synthesis of various natural products and their analogues. Its utility stems from the ability to mask a reactive phenol (B47542) group while the aniline (B41778) nitrogen participates in key bond-forming reactions.

Enabling Access to Highly Substituted Indole (B1671886) Ring Systems

The indole nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. The synthesis of highly substituted indoles often requires carefully orchestrated strategies, and this compound can play a crucial role. While direct examples involving this specific aniline derivative in prominent named reactions like the Fischer, Bartoli, or Larock indole syntheses are not extensively documented in readily available literature, its structural motif is highly relevant. youtube.com For instance, in a Larock-type heteroannulation, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne, a silyl-protected hydroxylaniline derivative could be employed to introduce a masked hydroxyl group at a specific position of the indole ring. youtube.com This protecting group strategy is crucial for preventing unwanted side reactions and for late-stage deprotection to reveal the final, functionalized indole.

A general approach for synthesizing substituted indoles involves the reaction of 2-iodoanilines with terminal alkynes in the presence of a palladium catalyst. nih.gov The use of a protected aniline, such as this compound, would allow for the formation of a 5-hydroxyindole (B134679) derivative after deprotection. This is significant as many bioactive indoles feature a hydroxyl group at this position.

Intermediacy in the Preparation of Functionalized Benzazepine Derivatives

Benzazepines are another class of heterocyclic compounds with significant medicinal interest, with some derivatives acting as vasodilators and diuretics. orientjchem.org The synthesis of functionalized benzazepine cores can be complex, often involving multi-step sequences. orientjchem.orgnih.govnih.gov The use of this compound as an intermediate allows for the introduction of a protected hydroxyl group onto the benzazepine framework. This is particularly valuable for creating analogues of naturally occurring benzazepines or for structure-activity relationship (SAR) studies. For example, a synthetic strategy could involve the acylation of this compound followed by a series of cyclization and functional group manipulation steps to construct the seven-membered azepine ring. orientjchem.org The tert-butyldimethylsilyl protecting group can be readily removed under mild conditions at a later stage of the synthesis to yield the desired hydroxylated benzazepine.

| Synthetic Step | Reactants | Product | Significance of Silyl (B83357) Ether |

| Acylation | This compound, Acylating Agent | N-acylated derivative | Protection of the hydroxyl group |

| Cyclization | N-acylated derivative | Benzazepine precursor | Inertness during ring formation |

| Deprotection | Silylated benzazepine precursor | Hydroxylated benzazepine | Unmasking of the functional group |

Synthesis of N-Heterocycles and Amines via Catalytic Hydroamination Processes

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines and N-heterocycles. nih.govnih.gov While early transition metal catalysts have shown some utility, late transition metals are often favored. nih.govnih.govthieme-connect.de Aniline and its derivatives are common substrates in these reactions. The use of this compound in such processes would enable the synthesis of amines and subsequent N-heterocycles bearing a protected phenol. This strategy allows for the preservation of the hydroxyl functionality, which might otherwise interfere with the catalytic cycle or react under the reaction conditions. The resulting silylated amine can then be deprotected to reveal the corresponding aminophenol derivative, a valuable building block for further synthetic transformations.

Construction of Non-Glycosidic Nucleobase-Sugar Mimetics

The synthesis of non-glycosidic nucleobase-sugar mimetics is an important area of research in medicinal chemistry, aiming to develop antiviral and anticancer agents with improved metabolic stability. In this context, this compound can serve as a precursor to the "base" portion of the mimetic. Its amino group can be utilized to form a bond with a suitably functionalized carbocyclic or acyclic "sugar" analogue. The protected hydroxyl group offers a handle for further functionalization or can be deprotected to mimic the hydrogen bonding capabilities of natural nucleosides.

Contribution to Advanced Materials Development

The unique electronic properties of the aniline moiety, which can be modulated by substituents on the aromatic ring, make this compound a valuable component in the synthesis of advanced materials.

Facilitating the Synthesis of Nonlinear Optical (NLO) Chromophores and Polymers

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. The design of NLO chromophores often involves creating molecules with a strong electronic asymmetry, typically a "push-pull" system where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. The amino group of aniline is a powerful electron donor. By incorporating this compound into a chromophore structure, the aniline moiety can serve as the electron-donating component. The protected hydroxyl group provides a means to tune the material's properties, such as solubility and processability, and can also be used to anchor the chromophore to a polymer backbone. dtic.mil The synthesis of such materials could involve coupling the aniline derivative with a suitable aromatic system bearing an electron-withdrawing group. dtic.mil

| Component | Function | Example |

| Electron Donor | "Pushes" electron density | Aniline moiety |

| π-Conjugated Bridge | Facilitates charge transfer | Aromatic or acetylenic units |

| Electron Acceptor | "Pulls" electron density | Nitro or cyano groups |

| Silyl Ether Group | Modifies physical properties | Increased solubility, site for polymerization |

Role in Modulating Chromophore Aggregation and Enhancing Film-Forming Abilities

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is intrinsically linked to the molecular organization within the active thin films. Uncontrolled aggregation of chromophores can lead to detrimental effects like fluorescence quenching and exciton (B1674681) trapping, thereby diminishing device efficiency. The bulky tert-butyldimethylsilyl group in this compound and its derivatives plays a crucial role in mitigating these issues.

By incorporating this sterically demanding moiety into the design of organic semiconductors, chemists can effectively control the intermolecular packing of chromophores. The silyl group acts as a molecular spacer, preventing excessive π-π stacking and the formation of performance-limiting aggregates. This controlled aggregation is vital for maintaining the desired photophysical properties of the individual chromophores in the solid state.

Furthermore, the presence of the silyl ether can enhance the solubility of the resulting materials in common organic solvents. This improved solubility is a significant advantage for solution-based processing techniques, such as spin-coating or inkjet printing, which are essential for the large-scale and cost-effective fabrication of organic electronic devices. The enhanced solubility facilitates the formation of uniform, high-quality thin films with improved morphological characteristics, which are critical for efficient charge transport and device performance.

Preparation of Precursors for Photoelectrochemical Dyes

In the realm of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising technology. The heart of a DSSC is the sensitizer (B1316253) dye, which absorbs sunlight and injects electrons into a semiconductor matrix. The aniline moiety is a common component of many organic dyes, serving as a potent electron donor.

This compound serves as a key precursor in the multi-step synthesis of sophisticated organic dyes for photoelectrochemical applications. The TBS protecting group allows for selective functionalization at other positions of the aromatic ring or on the nitrogen atom without interference from the reactive aniline proton. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, can be performed on derivatives of this compound to introduce various π-conjugated systems, which are essential for tuning the light-harvesting properties of the final dye.

Once the complex molecular framework of the dye is assembled, the TBS group can be readily cleaved under mild conditions, typically using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the free aniline. This late-stage deprotection is advantageous as it avoids potential complications and side reactions that the free amino group might undergo during the preceding synthetic steps. This strategy allows for the efficient and controlled synthesis of highly functionalized dye molecules with tailored absorption spectra and electrochemical properties for high-performance DSSCs.

Versatility as a Protected Intermediate in Convergent and Divergent Syntheses

The principles of convergent and divergent synthesis are powerful strategies for the efficient creation of complex molecules and chemical libraries. This compound is an exemplary building block that can be effectively utilized in both approaches.

Computational and Theoretical Investigations

Computational and theoretical chemistry provides powerful tools to understand the molecular properties and behavior of 4-(tert-Butyldimethylsiloxy)aniline at an electronic level. These methods offer insights that complement experimental findings, guiding the design of new materials and the prediction of their characteristics.

Analytical Methodologies for Research Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for unequivocally determining the molecular structure of 4-(tert-Butyldimethylsiloxy)aniline. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The large singlet in the upfield region corresponds to the nine equivalent protons of the tert-butyl group, while another singlet corresponds to the six equivalent protons of the two methyl groups on the silicon atom. The protons of the amine group (NH₂) often appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Signals for the aromatic carbons can be distinguished, with the carbon attached to the oxygen atom appearing at a characteristic downfield shift. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the methyl carbons attached to the silicon, will also have distinct chemical shifts.

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | 6.95 (d, J=8.4 Hz, 2H, Ar-H), 6.53 (d, J=8.4 Hz, 2H, Ar-H), 4.96 (s, 2H, NH₂), 0.88 (s, 9H, C(CH₃)₃), 0.04 (s, 6H, Si(CH₃)₂) | 147.65, 128.04, 127.58, 113.57, 25.82, 17.97, -5.18 |

| 4-tert-Butylaniline | 4-7 (m, 4H, Ar-H), 1.2 (s, 9H, C(CH₃)₃), 3.5 (s, 2H, NH₂) | Not explicitly provided |

| 4-(Trifluoromethoxy)aniline | 1-4 (m, 4H, Ar-H), 3.5 (s, 2H, NH₂) | Not explicitly provided |

This table presents representative data and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (C₁₂H₂₁NOSi). A common fragmentation pattern involves the loss of the tert-butyl group, resulting in a significant peak at [M-57]+.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.gov The spectrum of this compound will show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic and aliphatic portions, Si-O-C stretching, and C=C stretching for the aromatic ring. The presence of hydrogen bonding can influence the position and shape of the N-H and O-H stretching bands. nih.gov

Chromatographic Purification and Purity Assessment Methods

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for assessing its purity.

Flash Column Chromatography: This is a common and effective method for purifying gram-scale quantities of the compound. orgsyn.orgrochester.edu The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) of appropriate polarity is used to elute the compound. orgsyn.orgrochester.edu For an amine-containing compound like this compound, it is sometimes beneficial to add a small amount of a basic modifier, such as triethylamine (B128534), to the eluent to prevent tailing and improve separation. biotage.com The separation is monitored by collecting fractions and analyzing them using Thin Layer Chromatography. orgsyn.org

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.orgoperachem.com A small spot of the compound is applied to a TLC plate coated with a stationary phase (like silica gel). The plate is then placed in a developing chamber with a suitable solvent system. The distance the compound travels up the plate relative to the solvent front is known as the retention factor (Rf value), which is a characteristic of the compound in that specific solvent system. libretexts.org Visualization of the spots can be achieved under UV light if the compound is fluorescent or by using staining agents like ninhydrin, which is specific for amines. operachem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. thermofisher.comchromatographyonline.com For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govrsc.org By comparing the retention time of the sample to that of a known standard, the compound can be identified. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment. HPLC can be used to detect even trace impurities that may not be visible by TLC. thermofisher.comchromatographyonline.com

Quantitative Analysis Approaches for Reaction Monitoring and Yield Determination

To optimize reaction conditions and accurately determine the efficiency of a synthesis, quantitative analytical methods are crucial.

Reaction Monitoring: The progress of the synthesis of this compound can be effectively monitored using techniques like TLC and HPLC. libretexts.orgthermofisher.com By taking small aliquots from the reaction mixture at different time intervals and analyzing them, the disappearance of starting materials and the appearance of the product can be tracked. This information is vital for determining when a reaction is complete.

Yield Determination: Once the reaction is complete and the product has been purified, the yield must be calculated. This is typically done by accurately weighing the purified product. To confirm the purity of the isolated product, which is essential for an accurate yield calculation, quantitative HPLC or NMR can be used. In quantitative HPLC, a calibration curve is generated using standards of known concentration, and the concentration of the purified product is determined by comparing its peak area to the calibration curve. Quantitative NMR (qNMR) involves adding a known amount of an internal standard to the NMR sample and comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard. This allows for a direct determination of the amount of the compound present.

Future Research Directions and Emerging Opportunities for 4 Tert Butyldimethylsiloxy Aniline

The compound 4-(tert-butyldimethylsiloxy)aniline, with its versatile chemical nature combining a protected phenol (B47542) and a reactive aniline (B41778) moiety, stands as a valuable building block in organic synthesis. The future of its application and study is poised for significant advancement, driven by innovations in sustainable chemistry, reaction engineering, materials science, and computational methods. This article explores the emerging opportunities and future research directions centered on this compound.

Q & A

Basic: What synthetic strategies are effective for preparing 4-(tert-Butyldimethylsiloxy)aniline, and how can reaction yields be optimized?

Methodological Answer:

The tert-butyldimethylsiloxy (TBDMSO) group is typically introduced via silylation of 4-hydroxyaniline. A common approach involves reacting 4-hydroxyaniline with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dichloromethane or DMF at 0–25°C . Optimizing stoichiometry (1.2–1.5 equivalents of TBDMSCl) and ensuring moisture-free conditions are critical to achieving >85% yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or EI-MS typically exhibits a molecular ion peak at m/z 237 [M+H]⁺.

- FT-IR : A strong Si-O-C stretch at ~1100 cm⁻¹ and N-H stretch at ~3400 cm⁻¹ .

Advanced: How does the TBDMS group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions compared to unprotected anilines?

Methodological Answer:

The TBDMS group acts as a bulky electron-donating substituent, directing EAS to the para position (relative to the siloxy group) while sterically hindering meta substitution. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro-2-(TBDMSO)aniline as the major product (>90% regioselectivity) . Control experiments comparing TBDMS-protected and unprotected anilines demonstrate a 3-fold increase in para-selectivity due to steric and electronic effects.

Advanced: What deprotection strategies are viable for removing the TBDMS group without compromising sensitive functional groups in multi-step syntheses?

Methodological Answer:

Fluoride-based reagents (e.g., TBAF in THF or AcOH) selectively cleave the Si-O bond under mild conditions (0–25°C, 1–2 h). For acid-sensitive substrates, buffered HF-pyridine (pH 4–5) minimizes side reactions. A case study using 4-(TBDMSO)aniline in a Suzuki coupling followed by deprotection achieved >95% recovery of 4-hydroxyaniline derivatives without degrading boronate esters .

Data Contradiction: How can researchers reconcile conflicting reports on the stability of this compound under basic conditions?

Methodological Answer:

Discrepancies arise from solvent and base selection. While TBDMS ethers are generally stable in weak bases (e.g., NaHCO₃), strong bases (e.g., NaOH in aqueous THF) induce cleavage. Systematic studies show:

- Stability : >90% retention in pyridine/Et₃N at 60°C for 24 h.

- Instability : Complete deprotection in 1M KOH/MeOH within 2 h.

Recommendations: Use pH-neutral or weakly basic conditions for reactions involving TBDMSO-aniline derivatives .

Advanced: What role does this compound play in synthesizing silicon-containing polymers or hybrid materials?

Methodological Answer:

The compound serves as a monomer in polycondensation reactions to produce siloxane-linked aromatic polymers. For example, coupling with diiodoarenes via Ullmann reaction (CuI, 110°C, DMF) yields polymers with Si-O-Ar linkages, exhibiting thermal stability up to 300°C (TGA data). Applications include gas-separation membranes and dielectric materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.